N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopropyl group, a thiadiazole ring, a thiazole ring, and a carboxamide group
Preparation Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves multiple steps, typically starting with the preparation of the thiadiazole and thiazole rings. The cyclopropyl group is introduced through cyclopropanation reactions, and the carboxamide group is formed via amidation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)decanamide: This compound shares the thiadiazole ring but differs in the presence of a decanamide group instead of the thiazole and carboxamide groups.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: This compound has a nitrobenzamide group instead of the thiazole and carboxamide groups.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide: This compound contains a phenylthioacetamide group instead of the thiazole and carboxamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4OS2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4OS2/c1-9-12(22-14(17-9)10-5-3-2-4-6-10)13(21)18-16-20-19-15(23-16)11-7-8-11/h2-6,11H,7-8H2,1H3,(H,18,20,21) |
InChI Key |
JIAAMHPRUXLDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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